molecular formula C18H25N5O B11231139 4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine

4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine

Cat. No.: B11231139
M. Wt: 327.4 g/mol
InChI Key: FHCSEFRWPJUGKP-UHFFFAOYSA-N
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Description

4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and a morpholine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Cyclohexylation: The resulting tetrazole derivative is then subjected to a cyclohexylation reaction using cyclohexyl bromide under basic conditions.

    Morpholine Introduction: Finally, the cyclohexyl-tetrazole intermediate is reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated morpholine derivatives or substituted tetrazoles.

Scientific Research Applications

4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it may bind to histamine receptors, inhibiting the action of histamine and thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

4-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexyl]morpholine

InChI

InChI=1S/C18H25N5O/c1-15-7-3-4-8-16(15)23-17(19-20-21-23)18(9-5-2-6-10-18)22-11-13-24-14-12-22/h3-4,7-8H,2,5-6,9-14H2,1H3

InChI Key

FHCSEFRWPJUGKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)N4CCOCC4

Origin of Product

United States

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